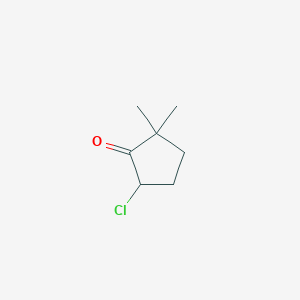![molecular formula C32H34ClN3O6S B2377366 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-52-1](/img/structure/B2377366.png)
6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C32H34ClN3O6S and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Quinazolinium Derivatives : Research shows the synthesis of various quinazolinium derivatives, which are analogs of potent antitumor benzo[c]phenanthridine alkaloids, indicating potential applications in cancer research and treatment (Phillips & Castle, 1980).
Exploration of Quinazolines for Biological Activities : Further studies discuss the synthesis of different quinazolines, exploring their potential biological activities, which could include antimicrobial or anticancer properties (Phillips & Castle, 1980).
Conformational Studies : Investigations into the conformational aspects of related compounds, like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, contribute to understanding the molecular structure and its implications in drug design (Cuervo et al., 2009).
Chemical Properties of N-Oxides : Research on N-oxides of new heterocyclic systems, including thiazolo[4,5-g]quinazoline 3-oxides, provides insights into their chemical properties, which can be crucial for pharmaceutical applications (Kanazawa et al., 1985).
Novel Synthesis Techniques : Studies also focus on novel synthesis methods for quinazolines, which can enhance the production and exploration of these compounds for various scientific applications (Hédou et al., 2013).
Pharmacological Characterization : Pharmacological studies of related compounds, such as 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates, provide valuable data on their potential as receptor antagonists, hinting at therapeutic applications (Catarzi et al., 2010).
Biomedical Implications
Anticancer Potential : Several compounds derived from quinazolines demonstrate significant anticancer activity, indicating the potential of these compounds in cancer research and therapy (Khalil et al., 2003).
Antibacterial and Antifungal Activities : Research on the antimicrobial activities of quinazolinone derivatives shows their potential as antibacterial and antifungal agents, suggesting applications in treating infections (Patel et al., 2010).
Propiedades
IUPAC Name |
6-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN3O6S/c1-39-26-12-11-21(16-27(26)40-2)13-14-34-30(37)10-4-3-7-15-36-31(38)23-17-28-29(42-20-41-28)18-25(23)35-32(36)43-19-22-8-5-6-9-24(22)33/h5-6,8-9,11-12,16-18H,3-4,7,10,13-15,19-20H2,1-2H3,(H,34,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCUIWFPMCYCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

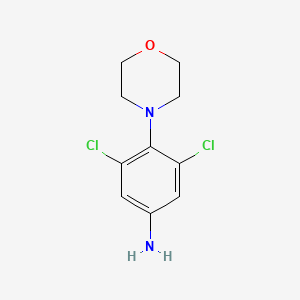
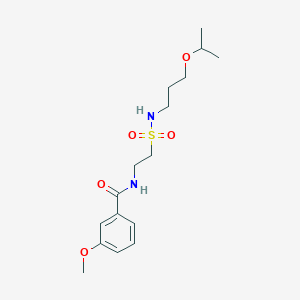
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
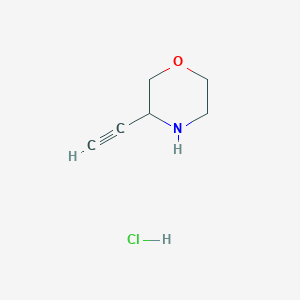
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)
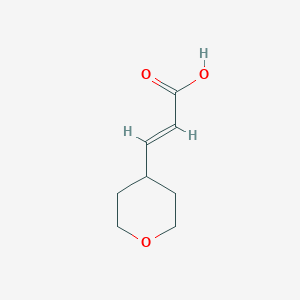

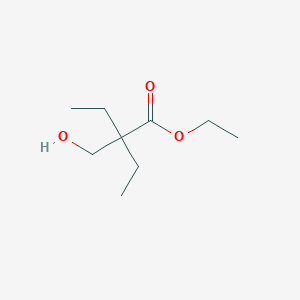
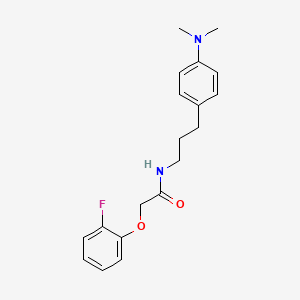
![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)
